2,4-Dichloro-1,3-thiazole-5-carboxaldehyde oxime
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Overview
Description
Preparation Methods
The synthesis of 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde oxime typically involves the reaction of 2,4-dichloro-1,3-thiazole-5-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to yield the oxime derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2,4-Dichloro-1,3-thiazole-5-carboxaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The chlorine atoms in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dichloro-1,3-thiazole-5-carboxaldehyde oxime has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,3-thiazole-5-carboxaldehyde oxime involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity . The oxime group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2,4-Dichloro-1,3-thiazole-5-carboxaldehyde oxime can be compared with other similar compounds, such as:
2,4-Dichlorothiazole: Similar in structure but lacks the oxime group.
2,4-Dichloro-5-thiazolecarboxaldehyde: Similar but without the oxime group.
2,4-Dichloro-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of an oxime.
The presence of the oxime group in this compound provides unique reactivity and selectivity, distinguishing it from these similar compounds .
Properties
Molecular Formula |
C4H2Cl2N2OS |
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Molecular Weight |
197.04 g/mol |
IUPAC Name |
(NZ)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H/b7-1- |
InChI Key |
JSJDEBDHPLBYEN-XFSBKJJWSA-N |
Isomeric SMILES |
C(=N\O)\C1=C(N=C(S1)Cl)Cl |
Canonical SMILES |
C(=NO)C1=C(N=C(S1)Cl)Cl |
Origin of Product |
United States |
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